3-Amino-4,4,4-trifluorobutanoic acid, also known as 3-amino-4,4,4-trifluorobutyric acid, is a fluorinated β-amino acid. β-amino acids are characterized by having an amino group at the β-carbon, which is the second carbon atom away from the carboxyl group. [, , ] This unique structure makes 3-amino-4,4,4-trifluorobutanoic acid a valuable building block in peptide and pharmaceutical research. It serves as a key starting material for synthesizing various fluorinated organic compounds with potential applications in medicinal chemistry and materials science. [, , ]
3-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative notable for its unique structural properties, particularly the presence of three fluorine atoms attached to the terminal carbon. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential applications as a bioisostere of leucine and its utility in enzyme inhibition studies. Its chemical structure can be represented as CHFNO, with the molecular formula indicating the presence of one amino group and three fluorine atoms .
3-Amino-4,4,4-trifluorobutyric acid falls under the category of fluorinated amino acids, which are compounds synthesized through various organic reactions. These compounds are classified based on their functional groups and structural characteristics. The compound is often encountered in research settings focused on drug development and organic synthesis .
The synthesis of 3-Amino-4,4,4-trifluorobutyric acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction pathway allows for the introduction of trifluoromethyl groups into the amino acid structure .
3-Amino-4,4,4-trifluorobutyric acid can undergo several types of chemical reactions:
The mechanism of action for 3-Amino-4,4,4-trifluorobutyric acid is primarily linked to its interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances binding affinity and metabolic stability, making it a valuable candidate in drug design. This modification can also influence the compound's pharmacokinetics and pharmacodynamics by altering its solubility and reactivity .
3-Amino-4,4,4-trifluorobutyric acid has several significant applications:
ATBA is classified as a β-amino acid due to its amine and carboxyl groups residing on adjacent (C3 and C1) carbon atoms. Its molecular formula is C₄H₆F₃NO₂ (molecular weight: 157.09 g/mol), and it carries the CAS registry number 584-20-3 [1] [6]. The trifluoromethyl group (-CF₃) is attached to the C4 position, creating a linear aliphatic chain with distinct electronic and steric properties. The hydrochloride salt form (CAS 91291-66-6) is commonly used for stability, with a melting point of 197–199°C [3] [5].
Table 1: Fundamental Identifiers of ATBA
Property | Value |
---|---|
IUPAC Name | 3-Amino-4,4,4-trifluorobutanoic acid |
CAS Number (free acid) | 584-20-3 |
CAS Number (HCl salt) | 91291-66-6 |
Molecular Formula | C₄H₆F₃NO₂ |
Molecular Weight | 157.09 g/mol |
Density (est.) | 1.329 g/cm³ |
pKa | 5.83 (carboxyl group) |
The synthesis of ATBA dates to the mid-20th century, coinciding with pioneering work on fluorinated biomolecules. Early routes involved halogen-exchange reactions (e.g., Swarts reaction) or nucleophilic trifluoromethylation of α-haloesters [4] [10]. A 1956 Journal of Organic Chemistry study first documented ATBA’s preparation via ammonolysis of ethyl 4,4,4-trifluoro-3-bromobutyrate, highlighting challenges in stereocontrol and racemization [10]. This era established fluorinated amino acids as tools to probe metabolism—e.g., ATBA’s structural similarity to GABA suggested potential neuroactivity, though its precise biological roles remained underexplored compared to contemporary α-fluorinated analogs like 5-fluorouracil [10].
The -CF₃ group’s impact stems from three key properties:
These properties make ATBA a versatile bioisostere for natural amino acids. For instance, in peptide backbones, it mimics valine or leucine side chains while resisting oxidative metabolism—critical for prolonging drug half-life [7] [9]. Notably, -CF₃ groups in drugs like fluoxetine (Prozac®) or celecoxib (Celebrex®) improve target affinity and metabolic stability, validating ATBA’s potential in designer peptides [4] [7].
Table 2: Trifluoromethyl Group vs. Methyl Group in Bioactive Molecules
Parameter | -CF₃ Group | -CH₃ Group |
---|---|---|
Electronegativity | High (F = 3.98) | Low (H = 2.20) |
Lipophilicity (π) | +0.88 | +0.56 |
Steric Volume (A³) | ~38 | ~24 |
Metabolic Stability | Resistant to CYP450 | Vulnerable to oxidation |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1